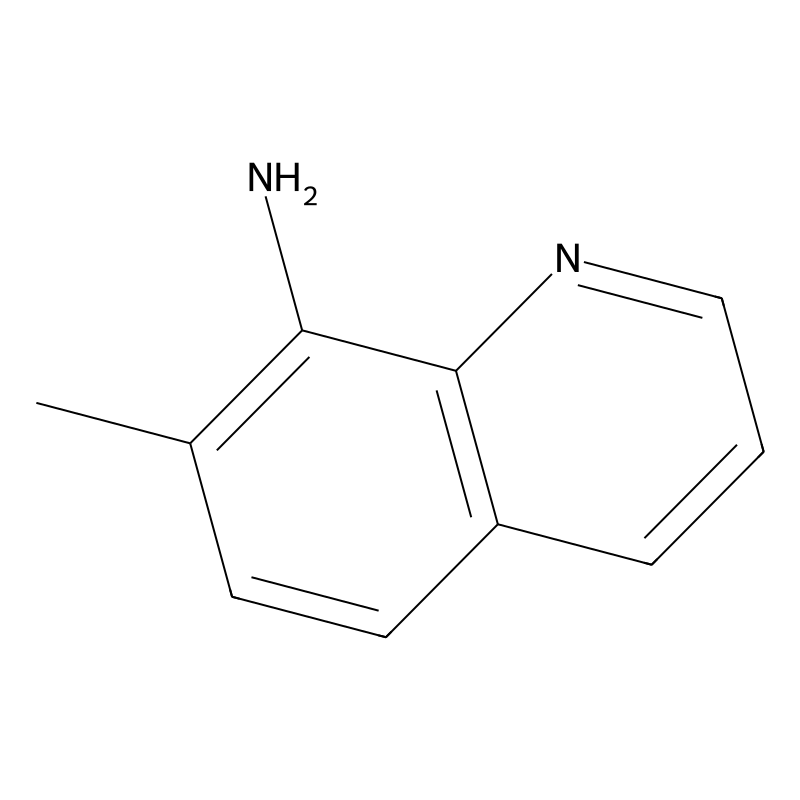

7-Methylquinolin-8-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Chemistry: As a heterocyclic compound, 7-Methylquinolin-8-amine possesses a ring structure containing both carbon and nitrogen atoms. This structure class is found in many biologically active molecules []. Research in organic chemistry might involve studying the synthesis of 7-Methylquinolin-8-amine or its derivatives, potentially leading to the development of new compounds with interesting properties.

- Medicinal Chemistry: Quinoline derivatives, including those with methyl and amine substituents, have been explored for their potential medicinal applications []. Given the structural similarity, 7-Methylquinolin-8-amine could be a candidate for research in medicinal chemistry, although specific studies are not documented in public sources.

7-Methylquinolin-8-amine is a chemical compound with the molecular formula and a molecular weight of approximately 158.20 g/mol. This compound is characterized by the presence of a methyl group at the seventh position and an amino group at the eighth position of the quinoline structure. It is commonly referred to by several synonyms, including 8-amino-7-methylquinoline and 7-methyl-8-quinolinamine. The compound has been assigned a CAS number of 5470-82-6, indicating its unique identification in chemical databases .

The chemical reactivity of 7-methylquinolin-8-amine includes various transformations, particularly those involving electrophilic substitutions due to the presence of the amino group. Notably, it can undergo nitration to form 7-methyl-8-nitroquinoline, which involves a two-step reaction process utilizing concentrated sulfuric acid and fuming nitric acid . Additionally, it can participate in further functionalization reactions, such as alkylation or acylation, owing to its nucleophilic characteristics imparted by the amino group.

7-Methylquinolin-8-amine exhibits notable biological activities, including potential antimicrobial properties. It has been studied for its role as an inhibitor of various enzymes, including cytochrome P450 isoforms, which are crucial in drug metabolism. Its bioactivity profile suggests that it may be effective against certain bacterial strains and could serve as a lead compound in drug discovery . Furthermore, it has shown promise in pharmacological applications due to its ability to penetrate biological membranes effectively.

The synthesis of 7-methylquinolin-8-amine can be achieved through several methods:

- Skraup Synthesis: This method involves the reaction of m-toluidine with glycerol, resulting in a mixture of 5-methylquinoline and 7-methylquinoline, which can subsequently be nitrated to yield 7-methylquinolin-8-amine .

- Multi-step Synthesis: A more efficient approach involves a two-step reaction process where m-toluidine is first converted into a quinoline derivative followed by selective nitration using concentrated acids .

These methods highlight the versatility in synthesizing this compound while achieving high yields.

7-Methylquinolin-8-amine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds and potential drugs.

- Chemical Research: The compound is used in studies related to enzyme inhibition and drug metabolism.

- Material Science: Due to its unique chemical structure, it may find applications in developing new materials with specific properties.

Research indicates that 7-methylquinolin-8-amine interacts with various biological targets, particularly enzymes involved in drug metabolism. It has been identified as an inhibitor of cytochrome P450 enzymes, which play a significant role in the metabolism of many pharmaceuticals . Understanding these interactions is crucial for evaluating its safety and efficacy as a potential therapeutic agent.

Several compounds share structural similarities with 7-methylquinolin-8-amine. Here are some notable examples:

Uniqueness: The primary distinction of 7-methylquinolin-8-amine lies in its specific substitution pattern that enhances its biological activity compared to other quinoline derivatives. The combination of the methyl and amino groups at specific positions allows for unique interactions with biological targets, potentially leading to diverse pharmacological effects.

XLogP3

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard